

A Comparative Kinome Analysis of FIIN-3: Profiling Selectivity and Off-Target Interactions

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FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has garnered significant interest in cancer research.[1][2] Its covalent mechanism of action and ability to overcome resistance conferred by "gatekeeper" mutations in FGFR1 and FGFR2 distinguish it from first-generation inhibitors.[3] A crucial aspect of characterizing any kinase inhibitor is understanding its selectivity across the entire human kinome. This guide provides a comparative analysis of **FIIN-3**'s kinome scan data, objectively assessing its performance against alternative FGFR inhibitors and detailing the experimental methodologies used for its evaluation.

FIIN-3: Target Selectivity Profile

FIIN-3 demonstrates potent, low nanomolar inhibitory activity against all four members of the FGFR family.[1][2][4] Uniquely, due to the conformational flexibility of its reactive acrylamide group, **FIIN-3** also potently and covalently inhibits the Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants.[1][3] This dual specificity is a key differentiator from other FGFR inhibitors. The inhibitory concentrations (IC $_{50}$) and cellular effective concentrations (EC $_{50}$) for its primary targets are summarized below.



Target Kinase	Inhibitory Concentration (IC50/EC50, nM)	Notes	
FGFR1	13.1 (IC50)	Wild-Type	
FGFR2	21 (IC ₅₀)	Wild-Type	
FGFR3	31.4 (IC50)	Wild-Type	
FGFR4	35.3 (IC50)	Wild-Type	
EGFR	43 (EC ₅₀)	Wild-Type	
EGFR (L858R)	17 (EC ₅₀)	Activating Mutant	
EGFR (L858R/T790M)	231 (EC ₅₀)	Resistant Mutant	
FGFR2 (V564M)	64 (EC ₅₀)	Gatekeeper Mutant	
Data sourced from multiple references.[1][2][4][5]			

Comparison with Alternative FGFR Inhibitors

The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target and its lack of activity against other kinases, which can lead to off-target toxicity.[6][7][8] The following table compares the selectivity profile of **FIIN-3** with other notable FGFR inhibitors, including both selective and multi-kinase agents.



Inhibitor	FGFR1 (IC50, nM)	FGFR2 (IC50, nM)	FGFR3 (IC₅o, nM)	FGFR4 (IC50, nM)	Other Key Targets (IC ₅₀ , nM)	Mechanis m
FIIN-3	13.1	21	31.4	35.3	EGFR (43)	Irreversible
Infigratinib	0.9	1.4	1	>40 (selective vs FGFR1- 3)	VEGFR2 (low activity)	Reversible
Pemigatini b	0.4	0.5	1.2	30	-	Reversible
Futibatinib	1.8	1.4	1.6	3.7	-	Irreversible
AZD4547	0.2	2.5	1.8	Weaker activity	VEGFR2 (low activity)	Reversible
Nintedanib	69	37	108	-	VEGFR1/2/ 3 (13-34), PDGFRα/β (59/65)	Reversible
Dovitinib	8	-	9	-	VEGFR1-4 (8-13), FLT3 (1), c-Kit (2)	Reversible
This table summarize s IC50 values from cell-free assays.[4]						



This comparison illustrates that while inhibitors like Infigratinib and Pemigatinib show higher potency and selectivity for FGFR1-3, **FIIN-3** possesses a unique profile that includes pan-FGFR inhibition and potent EGFR activity.[4][9] Multi-kinase inhibitors such as Nintedanib and Dovitinib have broader activity, which can be beneficial in some contexts but also increases the risk of off-target effects.[4][10]

Experimental Protocols & Methodologies

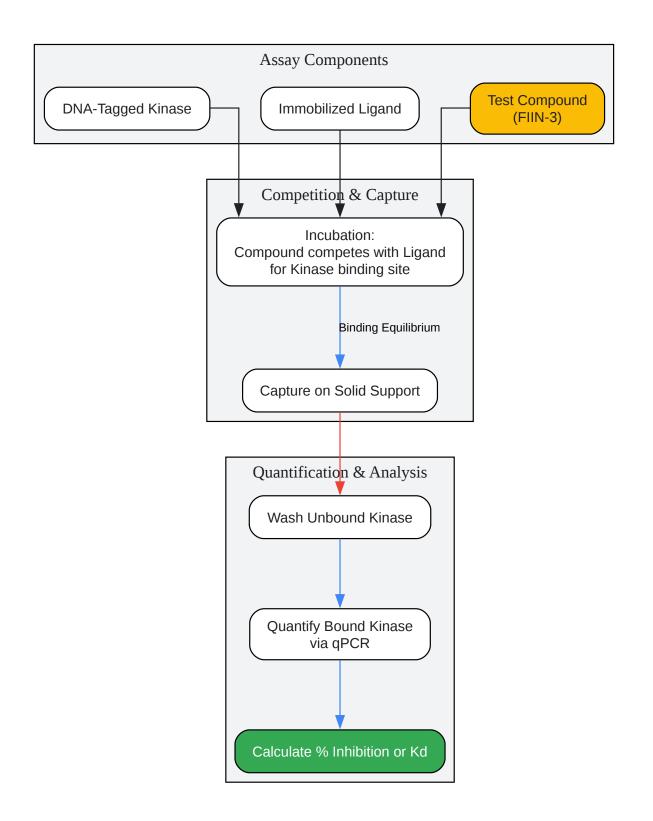
KINOMEscan® Competition Binding Assay

The selectivity of kinase inhibitors is commonly determined using competition binding assays. The KINOMEscan® platform, for instance, measures the interaction between a test compound and a panel of over 460 kinases.[11] The assay is ATP-independent, providing true thermodynamic dissociation constants (Kd) rather than IC_{50} values, which can be influenced by ATP concentration.[11]

Methodology:

- Assay Components: The core components are a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (e.g., FIIN-3).[11]
- Competition: The test compound is incubated with the DNA-tagged kinase. If the compound binds to the kinase's active site, it competes with and prevents the kinase from binding to the immobilized ligand.[11]
- Separation & Quantification: The mixture is passed over a solid support (e.g., streptavidin beads) that captures the immobilized ligand. Kinases that are not bound to the test compound will be captured on the support, while those bound to the inhibitor will be washed away.[11]
- Signal Detection: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[11]
- Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control, or as a dissociation constant (Kd) calculated from a dose-response curve.[11]





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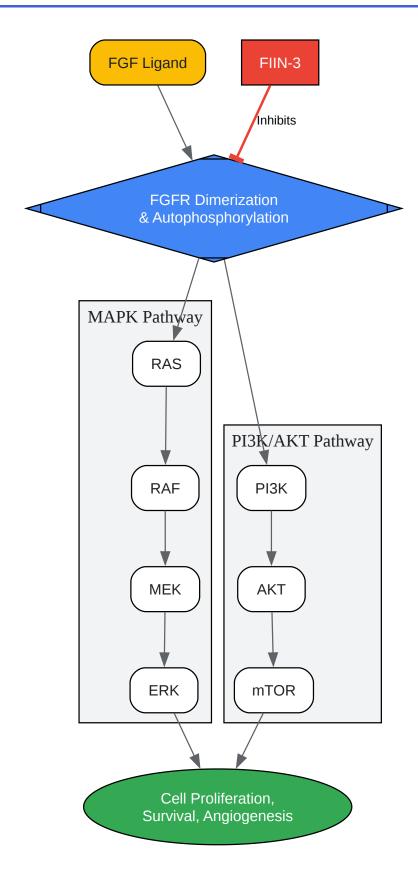
Workflow for the KINOMEscan® competition binding assay.



FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate.[12] This activation triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[12] Aberrant FGFR signaling is a known driver in various cancers.[10] **FIIN-3** and other inhibitors act by binding to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signal transduction.





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Simplified FGFR signaling pathway and point of inhibition by FIIN-3.



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